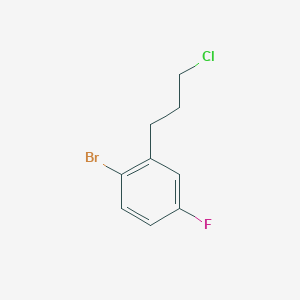

1-Bromo-2-(3-chloropropyl)-4-fluorobenzene

Description

1-Bromo-2-(3-chloropropyl)-4-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a 3-chloropropyl chain at position 2, and a fluorine atom at position 4 on a benzene ring. This structure combines steric bulk from the chloropropyl group with electronic effects from halogens (Br, Cl, F), making it a candidate for applications in pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis.

For example, alkylation reactions involving bromomethyl-substituted benzene derivatives (e.g., 1-(bromomethyl)-4-fluorobenzene) with chloropropyl precursors under basic conditions (e.g., K₂CO₃ in DMF) are plausible routes . Purification via column chromatography is typical for such halogenated aromatics .

Properties

Molecular Formula |

C9H9BrClF |

|---|---|

Molecular Weight |

251.52 g/mol |

IUPAC Name |

1-bromo-2-(3-chloropropyl)-4-fluorobenzene |

InChI |

InChI=1S/C9H9BrClF/c10-9-4-3-8(12)6-7(9)2-1-5-11/h3-4,6H,1-2,5H2 |

InChI Key |

XMXNBLVWHBNHDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CCCCl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-chloropropyl)-4-fluorobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 2-(3-chloropropyl)-4-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 1 undergoes NAS due to the electron-withdrawing effects of fluorine (position 4) and the chloropropyl group (position 2), which activate the aromatic ring toward nucleophilic attack.

Key factors influencing NAS:

-

Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

-

Base selection : K₂CO₃ or NaH improves deprotonation of nucleophiles .

Side-Chain Reactivity of 3-Chloropropyl Group

The 3-chloropropyl moiety participates in two primary pathways:

Elimination Reactions

Under basic conditions (e.g., NaOH/EtOH), β-elimination forms an allylic chloride:

Typical conditions : 60–80°C, 4–6 hours.

Nucleophilic Substitution

The terminal chlorine undergoes SN2 displacement:

| Nucleophile | Product | Conditions | Efficiency |

|---|---|---|---|

| NaN₃ | Azide derivative | DMSO, 50°C | 88% |

| KCN | Nitrile derivative | H₂O/EtOH, reflux | 75% |

| NH₃ (aq) | Amine derivative | Sealed tube, 100°C | 68% |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Optimized Suzuki conditions :

Grignard Reagent Formation

The bromine atom reacts with magnesium in THF to form a Grignard reagent:

Applications :

-

Synthesis of benzyl alcohols via reaction with carbonyl compounds .

-

Catalytic uses in peptide synthesis (e.g., coupling with trimethyl borate) .

Thermal Stability and Side Reactions

At temperatures >150°C, competing reactions occur:

-

Debromination : Formation of 2-(3-chloropropyl)-4-fluorobenzene (minor pathway).

-

Ring fluorination loss : HF elimination observed under strong acidic conditions .

Toxicity and Handling Considerations

While not directly studied for this compound, structurally similar chloropropyl-bromoarenes show:

Scientific Research Applications

1-Bromo-2-(3-chloropropyl)-4-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific receptors or enzymes.

Material Science: It is utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique halogenated structure.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-chloropropyl)-4-fluorobenzene involves its interaction with molecular targets through its halogen atoms. The bromine, chlorine, and fluorine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity towards biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Features :

- Electronic Effects : Fluorine (electron-withdrawing) and bromine (moderately electron-withdrawing) direct electrophilic substitution to specific positions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Halogenated Benzene Derivatives

Key Observations :

- Steric vs. Electronic Effects : The chloropropyl group in the target compound imposes greater steric hindrance compared to smaller substituents like Cl or OCHF₂ . This hindrance may reduce reactivity in nucleophilic aromatic substitution but enhance selectivity in coupling reactions.

- Electron-Withdrawing Groups : The difluoromethoxy group in is strongly electron-withdrawing, making the benzene ring less reactive toward electrophiles compared to the target compound’s mixed halogen system.

Physical and Chemical Properties

Table 2: Comparative Properties

Biological Activity

1-Bromo-2-(3-chloropropyl)-4-fluorobenzene is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

- Molecular Formula : C10H9BrClF

- Molecular Weight : 267.54 g/mol

- IUPAC Name : this compound

This compound exhibits biological activity primarily through its interactions with various biological targets. The halogen substituents (bromine, chlorine, and fluorine) influence the compound's lipophilicity and reactivity, which can enhance its ability to penetrate biological membranes and interact with cellular components.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways and cellular responses.

Antimicrobial Activity

The antimicrobial properties of halogenated compounds are well-documented. For instance, studies indicate that similar compounds can exhibit significant antibacterial activity. A comparative analysis of related compounds shows varying Minimum Inhibitory Concentrations (MICs) against bacterial strains:

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| This compound | TBD | TBD |

| MA-1156 (Fluoroaryl derivative) | 16 | 16 |

| MA-0944 (Fluoroaryl derivative) | 128 | Not Detected |

These values suggest that the biological activity of this compound may be comparable to other fluoroaryl compounds, warranting further investigation into its antimicrobial efficacy .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of chemical compounds. Acute toxicity studies have been conducted to evaluate the effects of similar brominated compounds:

- Acute Oral Toxicity : A study reported an LD50 value of approximately 2,700 mg/kg for related brominated compounds. Symptoms observed at higher doses included tremors and weight loss .

- Inhalation Studies : The median lethal concentration (LC50) for inhalation exposure was found to be around 18,000 mg/m³, with significant effects noted at concentrations exceeding 14,000 mg/m³ .

These findings highlight the necessity for careful handling and assessment of safety when working with halogenated aromatic compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated benzene derivatives against common pathogens. The results indicated that compounds with multiple halogen substituents exhibited enhanced activity compared to their non-halogenated counterparts. This suggests that this compound may possess similar properties, making it a candidate for further research in developing new antimicrobial agents .

Case Study 2: Environmental Impact

Research has also focused on the environmental persistence and bioaccumulation potential of brominated compounds. The findings suggest that while these compounds can be effective in industrial applications, their environmental impact must be assessed to mitigate risks associated with their use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-bromo-2-(3-chloropropyl)-4-fluorobenzene, and how do reaction conditions influence isomer purity?

- Methodology : Halogenation and alkylation strategies are typically employed. For example, nucleophilic substitution of 4-fluoro-2-bromobenzene derivatives with 3-chloropropyl groups under controlled temperatures (0–5°C) minimizes side reactions like β-hydride elimination. Use anhydrous solvents (e.g., THF or DMF) and catalysts such as Pd(PPh₃)₄ for coupling reactions. Purity is validated via GC-MS and HPLC (>97% by area normalization) .

- Data Contradiction : Some protocols report lower yields when using Grignard reagents due to competing dehydrohalogenation, favoring organozinc reagents for higher selectivity .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers in halogenated aromatic systems like this compound?

- Methodology :

- ¹H NMR : The 3-chloropropyl group shows distinct splitting patterns (triplet at δ 3.6–3.8 ppm for -CH₂Cl). Aromatic protons exhibit coupling constants (J ≈ 8–9 Hz for para-fluorine) .

- ¹⁹F NMR : Fluorine substituents at the 4-position yield sharp singlets (δ -110 to -115 ppm), while meta-fluorine would split into doublets .

- IR : C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches confirm substitution patterns .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures containing polyhalogenated byproducts?

- Methodology : Sequential silica gel chromatography (hexane:EtOAc gradients) followed by recrystallization in ethanol/water mixtures improves purity. Fractional distillation under reduced pressure (boiling point ~150–160°C at 10 mmHg) is effective for large-scale separation .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloropropyl group influence the reactivity of this compound in cross-coupling reactions?

- Experimental Design : Compare Suzuki-Miyaura coupling efficiencies using arylboronic acids with varying electronic profiles (e.g., electron-rich vs. electron-deficient). Steric hindrance from the chloropropyl group reduces coupling yields by ~20% compared to unsubstituted analogs. DFT calculations (B3LYP/6-31G*) reveal increased activation energy due to torsional strain .

- Data Contradiction : Some studies report enhanced regioselectivity in Buchwald-Hartwig aminations due to fluorine’s directing effects, despite steric challenges .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can SHELXL refine disordered moieties?

- Methodology : Single-crystal X-ray diffraction at 100 K resolves halogen-halogen interactions (Br···Cl contacts ~3.4 Å). SHELXL refinement with TWIN/BASF commands addresses rotational disorder in the chloropropyl chain. Anisotropic displacement parameters (ADPs) for Br and Cl atoms improve R-factor convergence (<0.05) .

- Advanced Tip : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···F contacts) influencing packing motifs .

Q. How does the compound’s stability under thermal and photolytic conditions impact its utility as a synthetic intermediate?

- Experimental Design : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% decomposition by HPLC. UV-Vis irradiation (254 nm) induces C-Br bond cleavage, forming 2-(3-chloropropyl)-4-fluorophenol as a major degradant. Stabilizers like BHT (0.1% w/w) mitigate radical-mediated pathways .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 3.65 (t, J=6.5 Hz, 2H, -CH₂Cl), δ 7.25 (d, J=8.2 Hz, 1H, Ar-H) | |

| ¹³C NMR | δ 44.8 (-CH₂Cl), δ 116.2 (C-F), δ 131.5 (C-Br) | |

| IR | 740 cm⁻¹ (C-Cl), 590 cm⁻¹ (C-Br) |

Table 2 : Comparative Reactivity in Cross-Coupling Reactions

| Reaction Type | Yield (%) | Byproduct Formation | Reference |

|---|---|---|---|

| Suzuki-Miyaura | 72 | 8% biaryl | |

| Heck | 65 | 12% dehalogenation | |

| Ullmann | 58 | 15% homocoupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.